molecular formula C17H18BrN3O4S B3681102 1-(4-bromobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine

1-(4-bromobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine

Cat. No.: B3681102
M. Wt: 440.3 g/mol
InChI Key: KRCMMRSFPHEQSO-UHFFFAOYSA-N
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Description

1-(4-Bromobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a 4-bromobenzyl group and a 4-nitrophenylsulfonyl group

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O4S/c18-15-3-1-14(2-4-15)13-19-9-11-20(12-10-19)26(24,25)17-7-5-16(6-8-17)21(22)23/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCMMRSFPHEQSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine typically involves multi-step organic reactions. One common method includes:

    Nucleophilic Substitution: The reaction of piperazine with 4-bromobenzyl chloride in the presence of a base such as sodium hydroxide to form 1-(4-bromobenzyl)piperazine.

    Sulfonylation: The subsequent reaction of 1-(4-bromobenzyl)piperazine with 4-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine to yield the final product.

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Oxidation: The piperazine ring can be oxidized under strong oxidative conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate.

    Reduction: Hydrogen gas, palladium on carbon.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

    Nucleophilic Substitution: Derivatives with different substituents replacing the bromine atom.

    Reduction: 1-(4-aminobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine.

    Oxidation: Various oxidized forms of the piperazine ring.

Scientific Research Applications

1-(4-Bromobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding.

    Materials Science: Explored for its potential in the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 1-(4-bromobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine depends on its application:

    Biological Targets: It may interact with enzymes or receptors, modulating their activity through binding interactions.

    Pathways Involved: The compound can influence signaling pathways by acting as an agonist or antagonist, depending on its structure and the target.

Comparison with Similar Compounds

  • 1-(4-Chlorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine
  • 1-(4-Methylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine

Uniqueness: 1-(4-Bromobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding, potentially enhancing its binding affinity and specificity in biological systems.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-bromobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine
Reactant of Route 2
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1-(4-bromobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine

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